molecular formula C3H5BrO2 B15249228 Carbonobromidic acid, ethyl ester CAS No. 17759-76-1

Carbonobromidic acid, ethyl ester

Cat. No.: B15249228
CAS No.: 17759-76-1
M. Wt: 152.97 g/mol
InChI Key: XCPXPFNKTCFWTA-UHFFFAOYSA-N
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Description

Preparation Methods

Ethyl carbonobromidate can be synthesized through the reaction of carbonyl bromide with ethanol. The reaction typically occurs in the presence of a solvent such as diethyl ether . The general reaction scheme is as follows:

COBr2+C2H5OHC3H5BrO2+HBr\text{COBr}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_3\text{H}_5\text{BrO}_2 + \text{HBr} COBr2​+C2​H5​OH→C3​H5​BrO2​+HBr

In industrial settings, the production of ethyl carbonobromidate may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Ethyl carbonobromidate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine atom in ethyl carbonobromidate can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can produce an ethyl carbamate derivative.

  • Hydrolysis: : In the presence of water or aqueous base, ethyl carbonobromidate can hydrolyze to form ethyl alcohol and carbonic acid.

  • Reduction: : Ethyl carbonobromidate can be reduced to ethyl formate using reducing agents like lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

Ethyl carbonobromidate is utilized in various scientific research applications, including:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.

  • Pharmaceutical Research: : Ethyl carbonobromidate is used in the synthesis of pharmaceutical compounds, particularly those requiring brominated intermediates.

  • Material Science: : It is employed in the preparation of polymers and other materials where brominated compounds are needed for specific properties.

Mechanism of Action

The mechanism of action of ethyl carbonobromidate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Ethyl carbonobromidate can be compared to other brominated esters such as ethyl bromoacetate and ethyl bromopropionate. While all these compounds contain a bromine atom and an ester functional group, ethyl carbonobromidate is unique due to its specific reactivity and applications in organic synthesis and material science .

Similar Compounds

  • Ethyl bromoacetate
  • Ethyl bromopropionate
  • Methyl carbonobromidate

Ethyl carbonobromidate stands out due to its specific molecular structure and the types of reactions it undergoes, making it a valuable compound in various chemical and industrial processes.

Properties

CAS No.

17759-76-1

Molecular Formula

C3H5BrO2

Molecular Weight

152.97 g/mol

IUPAC Name

ethyl carbonobromidate

InChI

InChI=1S/C3H5BrO2/c1-2-6-3(4)5/h2H2,1H3

InChI Key

XCPXPFNKTCFWTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)Br

Origin of Product

United States

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